2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities and are considered privileged structures in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one typically involves the construction of the pyrimidine ring followed by the introduction of the but-3-en-1-yl group. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired pyrimidine derivative. Specific details on the reaction conditions and reagents used can vary, but they often include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions for efficiency and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound has shown promise in studies involving cellular processes and molecular interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-fibrotic and anti-tumor activities.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in anti-fibrotic applications, the compound may inhibit the expression of collagen and other fibrosis-related proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
What sets 2-Amino-6-(but-3-en-1-yl)pyrimidin-4(1H)-one apart is its unique but-3-en-1-yl group, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Properties
CAS No. |
133078-41-8 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-4-but-3-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-2-3-4-6-5-7(12)11-8(9)10-6/h2,5H,1,3-4H2,(H3,9,10,11,12) |
InChI Key |
KOMJJSHAGGNBCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.